5-(Difluoromethyl)-6-methoxynicotinonitrile
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Overview
Description
5-(Difluoromethyl)-6-methoxynicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The presence of both difluoromethyl and methoxy groups on the nicotinonitrile backbone imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-6-methoxynicotinonitrile may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the nicotinonitrile precursor. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-6-methoxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted derivatives of the original compound. These products can further undergo additional chemical transformations to yield a variety of functionalized molecules .
Scientific Research Applications
5-(Difluoromethyl)-6-methoxynicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-6-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: Another class of compounds with comparable structural features and applications.
Uniqueness
5-(Difluoromethyl)-6-methoxynicotinonitrile is unique due to the presence of both difluoromethyl and methoxy groups on the nicotinonitrile backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H6F2N2O |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6F2N2O/c1-13-8-6(7(9)10)2-5(3-11)4-12-8/h2,4,7H,1H3 |
InChI Key |
GVNYQIFWRVGOFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)C(F)F |
Origin of Product |
United States |
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